3-(Propylamino)pyrrolidine-2,5-dione 3-(Propylamino)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 474766-30-8
VCID: VC7660113
InChI: InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11)
SMILES: CCCNC1CC(=O)NC1=O
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185

3-(Propylamino)pyrrolidine-2,5-dione

CAS No.: 474766-30-8

Cat. No.: VC7660113

Molecular Formula: C7H12N2O2

Molecular Weight: 156.185

* For research use only. Not for human or veterinary use.

3-(Propylamino)pyrrolidine-2,5-dione - 474766-30-8

Specification

CAS No. 474766-30-8
Molecular Formula C7H12N2O2
Molecular Weight 156.185
IUPAC Name 3-(propylamino)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11)
Standard InChI Key ISCOKDCBGVPLPL-UHFFFAOYSA-N
SMILES CCCNC1CC(=O)NC1=O

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The pyrrolidine ring adopts a non-planar conformation due to its saturated nature, with the propylamino substituent introducing steric and electronic effects. Key structural features include:

  • Ring substituents: Ketone groups at C2 and C5, and an (R)-configured propylamino group at C3.

  • Chirality: The stereocenter at C3 dictates the compound’s enantiomeric properties. The (R)-configuration is confirmed by its InChI string (InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11)/t5-/m1/s1) .

Table 1: Structural Descriptors of 3-(Propylamino)pyrrolidine-2,5-dione

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O₂
Molecular Weight156.18 g/mol
XLogP3-0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count3

3D Conformational Analysis

Computational models predict that the propylamino side chain adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric hindrance. The ketone groups participate in intramolecular hydrogen bonding with the amine group, stabilizing the molecule’s geometry .

Physicochemical Properties

The compound’s physicochemical profile, derived from PubChem computations, reveals insights into its solubility, stability, and reactivity:

  • Solubility: The presence of two ketones and an amine group suggests moderate solubility in polar solvents (e.g., water, ethanol), though experimental data are lacking.

  • Thermal Stability: No melting or boiling point data exist, but analogous pyrrolidine-2,5-diones typically decompose above 200°C.

  • Acid-Base Behavior: The amine group (pKa ≈ 10–11) can protonate under acidic conditions, enhancing water solubility.

Table 2: Computed Physicochemical Properties

PropertyValueMethod
Exact Mass156.089877630 DaPubChem 2.1
Topological Polar SA49.4 ŲCactvs 3.4.6.11
Heavy Atom Count11PubChem 2.1

Synthesis and Analytical Characterization

Synthetic Routes

While no documented synthesis exists for 3-(propylamino)pyrrolidine-2,5-dione, plausible pathways include:

  • Cyclization of N-Propylglutamic Acid: Heating N-propylglutamic acid under dehydrating conditions could yield the pyrrolidine-2,5-dione core.

  • Amination of Pyrrolidine-2,5-dione: Nucleophilic substitution at C3 using propylamine in the presence of a Lewis acid catalyst.

Analytical Techniques

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 156.09 .

  • NMR Spectroscopy: 1H^1H NMR would reveal signals for the propyl chain (δ 0.9–1.6 ppm) and ring protons (δ 3.0–4.5 ppm).

  • X-ray Crystallography: Unavailable but essential for absolute stereochemical confirmation.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Pyrrolidine-2,5-diones

CompoundMolecular FormulaSubstituentsBioactivity
3-(Propylamino)pyrrolidine-2,5-dioneC₇H₁₂N₂O₂C3: NHCH₂CH₂CH₃Undocumented
PiracetamC₆H₁₀N₂O₂C2: OxopyrrolidineNootropic
1-Methyl-3-(propylamino)pyrrolidine-2,5-dioneC₈H₁₄N₂O₂C1: CH₃, C3: NHCH₂CH₂CH₃Undocumented

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access both (R)- and (S)-isomers.

  • Biological Screening: Evaluate affinity for neurological targets (e.g., NMDA receptors).

  • ADMET Profiling: Assess pharmacokinetics and toxicity in vitro.

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